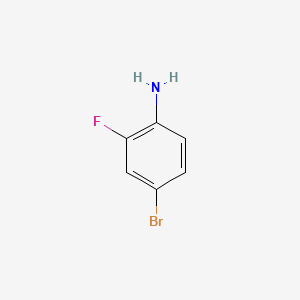

4-Bromo-2-fluoroaniline

描述

Overview of 4-Bromo-2-fluoroaniline as a Key Chemical Entity in Organic Synthesis

This compound is a substituted aniline (B41778) derivative that has emerged as a crucial building block in the field of organic synthesis. Its structure, featuring a bromine atom, a fluorine atom, and an amine group on a benzene (B151609) ring, provides a unique combination of reactive sites. This trifunctionality allows for a wide range of chemical transformations, making it a versatile intermediate for constructing more complex molecules. acs.orgnih.gov It is particularly noted for its role in creating carbon-carbon and carbon-heteroatom bonds.

In synthetic chemistry, this compound is frequently used as a precursor in the synthesis of various organic compounds, including those with applications in pharmaceuticals and agrochemicals. nih.gov A primary application is in the preparation of boronic acid derivatives, such as 4-amino-3-fluorophenyl boronic acid. nih.govacs.orgacs.org These derivatives are indispensable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki coupling reaction, which is a powerful method for forming carbon-carbon bonds. acs.org The compound's stability and solubility in various solvents make it suitable for a diverse array of reaction conditions. atamanchemicals.com

The synthesis of this compound itself can be achieved through several methods. One common approach involves the bromination of 2-fluoroaniline (B146934) using reagents like N-bromosuccinimide in a solvent such as methylene (B1212753) chloride. e-bookshelf.de Another method involves the reaction of 2-fluoroaniline with bromine in the presence of a catalyst in an aprotic solvent. A different synthetic route starts from 4-bromo-2-fluoro-1-nitrobenzene (B105774), which is then reduced to form the aniline. nih.gov

Historical Context and Evolution of Research on Halogenated Anilines

The scientific journey of halogenated anilines is intrinsically linked to the history of aniline itself. Aniline (C₆H₅NH₂) was first isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo. wikipedia.org However, it was the synthesis of the first aniline dye, mauve, by William Henry Perkin in 1856 that catalyzed a revolution in the chemical industry and spurred intensive research into aniline and its derivatives. figshare.com This period marked the beginning of the modern chemical industry, with anilines at its core. figshare.com

The systematic study of halogenated anilines began in the early 20th century. beilstein-journals.org Early research focused on establishing reliable methods for introducing halogen atoms (fluorine, chlorine, bromine, iodine) onto the aromatic ring of aniline. beilstein-journals.org Classical methods like electrophilic aromatic substitution were explored, though they often faced challenges with regioselectivity due to the high reactivity of the aniline ring. acs.org To achieve mono-substitution, protection of the highly activating amino group, often by acetylation, was a necessary step before halogenation. oup.com

The evolution of synthetic methodologies, such as the Sandmeyer reaction, allowed for the conversion of the amino group in diazotized anilines into halides, providing another route to halogenated aromatic compounds. oup.com Over the decades, research has led to more sophisticated and regioselective halogenation techniques. acs.org The development of palladium-catalyzed reactions further expanded the synthetic utility of these compounds. rsc.org Halogenated anilines, initially explored for their use in dyes, found new and significant applications in the 20th century as key intermediates in the synthesis of pharmaceuticals, including sulfa drugs, and agrochemicals. figshare.comresearchgate.net Research in the 1970s also began to probe their antimicrobial properties, a field that continues to be explored today. nih.gov

Significance of this compound in Contemporary Chemical Sciences and Industry

In modern chemical science, this compound stands out for its role as a versatile intermediate in the development of high-value chemical products. Its significance is particularly pronounced in medicinal chemistry and the agrochemical industry. nih.gov

In the pharmaceutical sector, derivatives of this compound are being investigated for their potential therapeutic applications. acs.org Research has suggested that molecules derived from this compound may act as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy due to its role in cell proliferation and tumor formation. acs.orgrsc.org The unique electronic properties conferred by the bromine and fluorine substituents are crucial for its interaction with biological targets. beilstein-journals.org

The agrochemical industry utilizes this compound as a precursor for the synthesis of effective pesticides and herbicides. nih.gov The incorporation of this halogenated aniline into the final molecular structure is a key step in designing agrochemicals with specific modes of action for controlling pests and weeds. nih.gov

Beyond these applications, the compound contributes to the field of materials science. The presence of both hydrogen bond-donating (the amine group) and halogen bond-donating (the bromine atom) functionalities makes it a valuable component in crystal engineering and the design of supramolecular structures with controlled intermolecular interactions. beilstein-journals.org The continued exploration of this compound and related halogenated anilines promises to drive innovation across various scientific and industrial domains. atamanchemicals.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 367-24-8 nih.govacs.orgrsc.org |

| Molecular Formula | C₆H₅BrFN nih.govrsc.org |

| Molecular Weight | 190.01 g/mol nih.govacs.orgrsc.org |

| Appearance | White to light yellow or grey-brown crystalline powder/solid oup.com |

| Melting Point | 38-42 °C nih.govwikipedia.orgfigshare.comoup.com |

| Boiling Point | 103-108 °C at 13 mmHg nih.govoup.com |

| Flash Point | 104 °C (219 °F) figshare.com |

| Density | ~1.62 g/cm³ oup.com |

| InChI Key | GZRMNMGWNKSANY-UHFFFAOYSA-N figshare.com |

| Canonical SMILES | C1=CC(=C(C=C1Br)F)N figshare.comrsc.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromo-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZRMNMGWNKSANY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190141 | |

| Record name | 4-Bromo-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367-24-8 | |

| Record name | 4-Bromo-2-fluoroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-fluoroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Bromo 2 Fluoroaniline

Traditional Synthetic Routes to 4-Bromo-2-fluoroaniline

Traditional methods for synthesizing this compound have historically relied on two primary strategies: the direct, regioselective bromination of 2-fluoroaniline (B146934) and the reduction of a pre-functionalized nitrobenzene (B124822) derivative.

Regioselective Bromination of 2-Fluoroaniline and its Derivatives

The direct bromination of 2-fluoroaniline is a common and straightforward approach. The activating, ortho-, para-directing nature of the amino group, combined with the deactivating effect of the fluorine atom at the 2-position, preferentially directs the incoming electrophile (bromine) to the C4 position (para to the amino group). To achieve high regioselectivity and minimize the formation of dibrominated byproducts, specific brominating agents and controlled reaction conditions are essential.

Commonly used brominating agents include N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (dibromantin). The choice of solvent and temperature is critical for maximizing the yield of the desired 4-bromo isomer. For instance, reacting 2-fluoroaniline with NBS in methylene (B1212753) chloride at 0°C provides a direct route to the product prepchem.com. Similarly, using dibromantin in dimethylformamide (DMF) at low temperatures, typically between -23°C and -34°C, has been shown to produce high yields of this compound with excellent selectivity google.com. These low temperatures are necessary to control the reactivity and prevent over-bromination google.com.

Table 1: Traditional Bromination Methods for 2-Fluoroaniline

| Brominating Agent | Solvent | Temperature | Outcome |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Methylene Chloride | 0°C | Yields oily this compound prepchem.com. |

| 1,3-dibromo-5,5-dimethylhydantoin | Dimethylformamide (DMF) | -34°C to -23°C | Provides high yields and selective bromination at the 4-position google.com. |

Reduction of Nitrobenzene Precursors to this compound

An alternative, multi-step approach involves the synthesis and subsequent reduction of a nitrobenzene precursor, specifically 4-bromo-1-fluoro-2-nitrobenzene nih.govsigmaaldrich.comchemimpex.com. This method offers the advantage of unambiguous regiochemistry, as the positions of the bromo, fluoro, and nitro groups are set before the final reduction to the aniline (B41778).

The synthesis of this compound is achieved via the reduction of the nitro group in 4-bromo-1-fluoro-2-nitrobenzene. This transformation is a fundamental process in organic synthesis and can be accomplished using several well-established methods. Catalytic hydrogenation is a common and efficient technique, typically employing a metal catalyst such as palladium on carbon (Pd/C) with hydrogen gas. Other effective reduction systems include the use of metals in acidic media, such as iron (Fe) or tin (Sn) in hydrochloric acid (HCl). These methods reliably convert the nitro group to a primary amine to yield the final product nbinno.com.

Advanced and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes. These principles have been applied to the synthesis of this compound through the use of catalytic systems, sustainable protocols, and advanced reactor technologies.

Catalytic Methods for Selective Bromination

To improve upon traditional bromination methods, catalytic approaches have been developed that enhance yield, selectivity, and safety. One notable process involves the use of molecular bromine in the presence of a quaternary ammonium (B1175870) bromide catalyst, such as tetrabutylammonium bromide. This method allows for the bromination of 2-fluoroaniline in an inert solvent like methylene chloride at ambient temperature. The reaction proceeds rapidly and with high selectivity, precipitating the product as its hydrobromide salt, which can be easily recovered. A key advantage of this process is the ability to recycle the catalyst and solvent mixture, making it suitable for continuous processing google.com.

Another advanced catalytic method is copper-catalyzed oxidative bromination. This technique uses a simple copper salt, such as CuSO₄·5H₂O, with an alkali metal bromide like sodium bromide (NaBr) as the bromine source and an oxidant like sodium persulfate (Na₂S₂O₈). This process avoids the direct use of hazardous molecular bromine and demonstrates high regioselectivity for the bromination of anilines in a mixed solvent system of acetonitrile and water thieme-connect.com.

Table 2: Catalytic Bromination of 2-Fluoroaniline

| Catalyst System | Bromine Source | Solvent | Key Features |

|---|---|---|---|

| Quaternary Ammonium Bromide | Molecular Bromine (Br₂) | Methylene Chloride | High yield and selectivity; allows for continuous processing and catalyst recycling google.com. |

| Copper Sulfate (B86663) (CuSO₄·5H₂O) | Sodium Bromide (NaBr) / Na₂S₂O₈ | Acetonitrile / Water | Avoids direct use of Br₂; considered a greener alternative thieme-connect.com. |

Sustainable Synthesis Protocols for this compound Production

The principles of green chemistry aim to reduce waste and minimize the use of hazardous substances. In the context of this compound synthesis, this involves adopting safer reagents and more environmentally friendly reaction conditions.

The aforementioned copper-catalyzed oxidative bromination is a prime example of a sustainable protocol, as it replaces corrosive and toxic liquid bromine with a more manageable salt (NaBr) and an oxidant thieme-connect.com. Another green approach involves modifying the brominating agent itself. For the bromination of acetanilide, a related substrate, greener methods have been developed using a combination of ceric ammonium nitrate and potassium bromide in an ethanol-water medium, which is less hazardous than traditional bromination with Br₂ sci-hub.stresearchgate.net.

For the nitro-reduction route, photocatalysis offers a sustainable alternative. The reduction of nitroaromatics can be achieved under visible-light irradiation using specifically designed photocatalysts, such as platinum-deposited metal-organic frameworks (MOFs) rsc.org. This method utilizes light as the energy source, allowing the reaction to proceed under mild conditions and reducing the reliance on high-pressure hydrogen gas or stoichiometric metal reductants.

Exploration of Flow Chemistry and Microwave-Assisted Synthesis for Enhanced Efficiency

Modern reactor technologies like flow chemistry and microwave-assisted synthesis offer significant advantages over traditional batch processing, including enhanced reaction speed, improved safety, and greater scalability.

Microwave-assisted organic synthesis can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture nih.gov. This technique could be applied to accelerate both the bromination of 2-fluoroaniline and the reduction of the nitrobenzene precursor. Microwave irradiation has been shown to be effective in various related syntheses, including aminations of aryl halides and α-brominations of carbonyl compounds, suggesting its potential for improving the synthesis of this compound nih.govtandfonline.comresearchgate.net.

Flow chemistry provides a safer and more efficient means of performing hazardous reactions. For the bromination step, molecular bromine can be generated in situ within a flow reactor from reagents like HBr and an oxidant (e.g., NaOCl) and immediately consumed in the subsequent reaction with the substrate. This process avoids the storage and handling of bulk quantities of bromine, significantly improving safety mdpi.com. Similarly, the reduction of nitro compounds has been successfully adapted to continuous-flow systems, allowing for better control over reaction parameters and safer handling of reagents beilstein-journals.org. The inherent advantages of flow chemistry make it a highly attractive platform for the large-scale, efficient production of this compound chemistryviews.org.

Derivatization Strategies for this compound

This compound serves as a versatile building block in organic synthesis, primarily due to the presence of three key functional groups: an amino group, a fluorine atom, and a bromine atom. The bromine atom, in particular, is a strategic site for various cross-coupling reactions, enabling the construction of more complex molecular architectures. Derivatization of this compound is crucial for the synthesis of a wide range of biologically active molecules and functional materials.

Synthesis of Organoboron Compounds from this compound

The conversion of the aryl bromide functionality in this compound into an organoboron group is a valuable transformation. Organoboron compounds, such as boronic acids and their esters (boronates), are highly important intermediates in organic synthesis, most notably for their use in Suzuki-Miyaura cross-coupling reactions. nih.govslideshare.net The synthesis of boronic acid derivatives from this compound allows for the subsequent introduction of various aryl or vinyl groups at the 4-position of the aniline ring. scientificlabs.com

A common strategy to synthesize organoboron compounds from aryl halides involves a metal-halogen exchange followed by quenching with a boron electrophile, or a palladium-catalyzed borylation reaction. For instance, 4-amino-3-fluorophenyl boronic acid can be synthesized from this compound. scientificlabs.com This transformation is pivotal as it converts the relatively reactive bromo group into a versatile boronic acid functional group, paving the way for further molecular elaboration.

The Miyaura borylation is a widely used method for this purpose. This reaction typically involves the palladium-catalyzed coupling of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a base.

Table 1: Representative Conditions for Miyaura Borylation

| Catalyst | Ligand | Base | Reagent | Solvent | Temperature |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | dppf | KOAc | B₂pin₂ | Dioxane | 80-100 °C |

This table represents typical conditions for Miyaura borylation reactions and is illustrative. Specific conditions for this compound may vary.

Formation of Biaryl Systems and Other Aryl-Coupling Products

The bromine atom in this compound is an excellent handle for participating in a variety of palladium-, copper-, and other transition-metal-catalyzed cross-coupling reactions to form C-C and C-N bonds. These reactions are fundamental for constructing biaryl systems and other complex aryl derivatives.

Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming C(sp²)-C(sp²) bonds. nih.gov this compound can be coupled with various aryl or vinyl boronic acids or their esters to produce fluorinated biphenyl (B1667301) derivatives. ugr.estcichemicals.com These products are significant intermediates for non-steroidal anti-inflammatory drugs and other biologically active compounds. google.commdpi.com The reaction is typically catalyzed by a palladium complex with a phosphine ligand in the presence of a base. nih.govresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the formation of C-N bonds. wikipedia.orglibretexts.org It allows for the coupling of this compound (acting as the amine component after protection or modification) or its derivatives (where it acts as the aryl halide) with various amines or anilines. rug.nl This reaction has largely replaced harsher traditional methods like the Goldberg reaction for synthesizing aryl amines due to its milder conditions and broader substrate scope. wikipedia.orgrug.nl The choice of ligand is critical for the reaction's success. rsc.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of aryl halides with alkenes to form substituted alkenes. nih.govorganic-chemistry.orgwikipedia.org this compound can react with various olefins to introduce an unsaturated side chain, providing a route to a variety of complex molecules. The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand. nih.govlibretexts.org

Sonogashira Coupling: This reaction is a reliable method for forming C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes. wikipedia.orgorganic-chemistry.org It employs a dual catalyst system of palladium and copper co-catalyst in the presence of a base. wikipedia.orgresearchgate.net This allows for the introduction of an alkynyl moiety onto the this compound scaffold, creating intermediates useful in pharmaceuticals and materials science. soton.ac.uklibretexts.org

Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation can be used to form biaryl ethers (C-O coupling) or biaryl amines (C-N coupling, also known as the Goldberg reaction). wikipedia.orgchemeurope.comnih.gov While often requiring harsher conditions than palladium-catalyzed methods, it remains a useful tool for specific transformations. wikipedia.orgorganic-chemistry.orgthermofisher.com For example, this compound could be coupled with a phenol to form a diaryl ether or with another amine to form a diarylamine.

Table 2: Overview of Aryl-Coupling Reactions with this compound

| Reaction Name | Bond Formed | Coupling Partner | Catalyst System | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura | C-C | Aryl/Vinyl Boronic Acid | Pd complex, Base | Mild conditions, high functional group tolerance. nih.gov |

| Buchwald-Hartwig | C-N | Amine | Pd complex, Ligand, Base | Efficient synthesis of aryl amines. wikipedia.orgorganic-chemistry.org |

| Heck | C-C | Alkene | Pd complex, Base | Forms substituted alkenes. organic-chemistry.orgwikipedia.org |

| Sonogashira | C-C | Terminal Alkyne | Pd complex, Cu(I) salt, Base | Synthesis of aryl alkynes. wikipedia.orgorganic-chemistry.org |

These derivatization strategies highlight the synthetic utility of this compound as a key intermediate. The ability to selectively functionalize the C-Br bond through various cross-coupling reactions provides access to a vast chemical space, enabling the synthesis of complex molecules with applications in medicinal chemistry and materials science.

Reaction Mechanisms and Organic Transformations Involving 4 Bromo 2 Fluoroaniline

Electrophilic Aromatic Substitution Reactions of 4-Bromo-2-fluoroaniline

The reactivity of this compound in electrophilic aromatic substitution (EAS) is dictated by the combined electronic and steric effects of its substituents. The amino (-NH₂) group is a powerful activating group and is ortho-, para-directing. Conversely, the fluorine (-F) and bromine (-Br) atoms are deactivating yet also ortho-, para-directing. The positions of these groups (amino at C1, fluorine at C2, and bromine at C4) create a specific reactivity pattern.

The primary positions for electrophilic attack are C3, C5, and C6. The strong activating effect of the amino group is the dominant influence, directing incoming electrophiles to its ortho (C6) and para (blocked by bromine) positions. The fluorine at C2 provides some steric hindrance and is deactivating, while the bromine at C4 blocks a potential site of substitution. Therefore, electrophilic substitution is most likely to occur at the C6 position, which is ortho to the activating amino group and meta to the deactivating bromine atom.

A key transformation involving this reactivity is diazotization, where the amino group reacts with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be used to synthesize a range of compounds. For instance, the diazonium salt derived from this compound can undergo reactions to form biphenyl (B1667301) derivatives . Another example of electrophilic substitution is the oxidation of the amino group to a nitro group using reagents like sodium perborate (B1237305) tetrahydrate, a reaction that must be carefully controlled to prevent by-product formation mdpi.com.

Further halogenation, such as bromination, can also occur. The regioselectivity of such reactions is critical; for example, the synthesis of this compound itself from 2-fluoroaniline (B146934) via bromination highlights the directing power of the amino and fluoro groups to place the bromine at the para position thieme-connect.com.

Nucleophilic Aromatic Substitution Pathways as Influenced by Halogen Substituents

The presence of electron-withdrawing halogen substituents, particularly the fluorine atom, makes the aromatic ring of this compound and its derivatives susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, a potent nucleophile attacks the electron-deficient ring, leading to the displacement of a leaving group, typically a halide.

For SNAr to proceed effectively on the this compound scaffold, the ring often requires further activation from a strong electron-withdrawing group, such as a nitro group. In a multi-step synthesis starting from this compound, the aniline (B41778) is first oxidized to 4-bromo-2-fluoro-nitrobenzene mdpi.com. This nitro derivative then readily undergoes SNAr. The fluorine atom at the C2 position is an excellent leaving group in SNAr reactions due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex.

A specific example is the reaction of 4-bromo-2-fluoro-nitrobenzene with 4-methyl-1H-imidazole in the presence of potassium carbonate (K₂CO₃) in DMF mdpi.com. In this reaction, the imidazole (B134444) acts as the nucleophile and displaces the fluorine atom.

| Reactant | Nucleophile | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 4-Bromo-2-fluoro-nitrobenzene | 4-Methyl-1H-imidazole | K₂CO₃ | DMF | 4-Bromo-2-(4-methyl-1H-imidazol-1-yl)nitrobenzene | mdpi.com |

This reaction demonstrates the influence of the halogen substituents, where the highly electronegative fluorine atom serves as the preferred leaving group over bromine under these conditions, guided by the activating effect of the para-nitro group.

Palladium-Catalyzed Cross-Coupling Chemistry and C-H Activation Strategies

The bromine atom at the C4 position of this compound makes it an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.

Common cross-coupling reactions involving this compound include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with a boronic acid or ester to form a C-C bond, often used to create biaryl structures .

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with an amine, amide, or related nitrogen nucleophile. Simple and efficient procedures have been developed for these transformations using palladium catalysts like Pd(OAc)₂ or Pd₂(dba)₃, often in combination with specific ligands such as Xantphos and a base like Cs₂CO₃ nih.gov.

Heck Reaction: This involves coupling with an alkene to form a substituted alkene.

| Aryl Halide Substrate | Coupling Partner | Catalyst | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|---|---|

| N-substituted 4-bromo-7-azaindole* | Amides, Amines | Pd(OAc)₂ / Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | nih.gov |

More advanced strategies include C-H activation, where a C-H bond is functionalized directly, bypassing the need for pre-functionalized starting materials. While specific examples starting directly with this compound are specialized, the principles are well-established for related anilines acs.org. Tandem reactions combining a Buchwald-Hartwig amination with a subsequent intramolecular Pd-catalyzed C-H arylation represent a powerful strategy for synthesizing complex heterocyclic structures like carbazoles from simpler precursors acs.org.

Mechanistic Investigations of Reactivity and Regioselectivity

The outcomes of reactions involving this compound are underpinned by complex mechanistic details that control reactivity and regioselectivity.

In the case of the nucleophilic aromatic substitution of 4-bromo-2-fluoro-nitrobenzene with 4-methyl-imidazole, the reaction yields a mixture of regioisomers, with the primary product resulting from the displacement of the fluorine atom mdpi.com. The formation of a ~4:1 ratio of N-aryl-4- and N-aryl-5-methylimidazoles indicates that while the substitution of fluorine is heavily favored, the precise point of attachment on the imidazole ring is subject to competing electronic and steric influences mdpi.com.

For palladium-catalyzed cross-coupling , mechanistic studies reveal the intricate role of each component. The choice of ligand is crucial; ligands like Xantphos are effective in promoting the desired C-N and C-O bond formations by facilitating the key steps of oxidative addition and reductive elimination in the catalytic cycle nih.gov. The base is not merely an acid scavenger; kinetic studies on similar C-N coupling reactions have shown that the base can be directly involved in the catalytic cycle chemrxiv.org. For example, with an organic base like DBU, the resting state of the catalyst can be a DBU-bound palladium complex, and the reaction rate can be inversely proportional to the base concentration, indicating that the base inhibits the reaction by competing with the nucleophile for a coordination site on the palladium center chemrxiv.org.

In tandem processes that combine C-N coupling with C-H activation, controlling the chemoselectivity between different catalytic cycles (e.g., Pd(0) for amination vs. Pd(II) for C-H arylation) is a significant challenge. A mechanistic understanding of the factors that favor one pathway over the other is essential for developing efficient one-pot syntheses of complex molecules acs.org.

Applications in Pharmaceutical and Medicinal Chemistry Research

4-Bromo-2-fluoroaniline as an Intermediate for Active Pharmaceutical Ingredient (API) Synthesis

This compound is a key starting material or intermediate in the production of various active pharmaceutical ingredients (APIs). guidechem.comchemicalbook.comhsppharma.com Its utility in pharmaceutical synthesis stems from its capacity to serve as a foundational structure for creating more complex molecules with specific pharmacological activities. guidechem.com The presence of bromine, fluorine, and an amino group on the benzene (B151609) ring provides multiple reactive sites for chemical modifications. smolecule.com

This compound is instrumental in the synthesis of several classes of therapeutic agents. For instance, it is used to produce coupled aryl compounds that are precursors to arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs). google.com An improved bromination process results in high yields of this compound, which is then utilized in subsequent steps to synthesize compounds like 2-(2-fluoro-4-biphenylyl)propionic acid. google.com

Furthermore, this compound is a precursor in the synthesis of boronic acid derivatives, such as 4-amino-3-fluorophenyl boronic acid. chemicalbook.comscbt.com These derivatives are valuable in cross-coupling reactions, a cornerstone of modern pharmaceutical chemistry for constructing complex molecular architectures. smolecule.com The compound is also employed in the synthesis of quinoline (B57606) derivatives, which have applications as phosphodiesterase inhibitors. google.com

A notable application is in the synthesis of the kinase inhibitor Vandetanib. One of the synthetic routes to this drug involves the N-alkylation of the C-4 position of a quinoline intermediate with this compound. acs.org

Design and Synthesis of Novel Drug Molecules Incorporating the this compound Moiety

The this compound scaffold is a privileged structure in the design and synthesis of novel drug candidates due to its favorable physicochemical properties and versatile reactivity. xdbiochems.com

Development of Anti-Cancer Agents

The this compound moiety is a recurring feature in the development of new anti-cancer agents. It is a significant intermediate for the synthesis of various biologically active compounds with potential anti-tumor properties. researchgate.net

One area of focus is the development of 4-anilinoquinazoline (B1210976) derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both of which are key targets in cancer therapy. ijcce.ac.irijcce.ac.ir In a study, a series of these derivatives were synthesized, and the compound incorporating the this compound fragment exhibited the most potent cytotoxic activity against the A431 human carcinoma cell line. ijcce.ac.irijcce.ac.ir This particular compound, bearing a diethylamine (B46881) group, showed a significantly lower IC50 value compared to the established drugs erlotinib (B232) and vandetanib. ijcce.ac.ir

The hydrochloride salt of this compound is also explored for its potential in oncology, with studies suggesting the base molecule may inhibit EGFR, a receptor involved in cell proliferation and tumor formation. smolecule.com

Synthesis of Enzyme Inhibitors (e.g., Tyrosine Kinase, Phosphodiesterase)

The this compound structure is integral to the synthesis of various enzyme inhibitors, a major class of therapeutic agents.

Tyrosine Kinase Inhibitors: This chemical is a key building block for potent inhibitors of VEGF receptor tyrosine kinases. chemicalbook.com Derivatives of 4-bromo-2,6-difluoroaniline (B33399), a related compound, have been studied as inhibitors of tyrosine kinases, particularly EGFR and HER-2, which are implicated in tumor growth. smolecule.com The this compound moiety has been incorporated into 4-anilinoquinazoline-based tyrosine kinase inhibitors, where the halogen substitution has been shown to enhance binding affinity and selectivity. smolecule.com Some derivatives have demonstrated the ability to inhibit EGFR, potentially leading to decreased cell proliferation and apoptosis. biosynth.com

Phosphodiesterase Inhibitors: this compound is a starting material in the multi-step synthesis of 8-pyridinyl-substituted benzo[e]imidazo[2,1-c] guidechem.comCurrent time information in Bangalore, IN.researchgate.nettriazines, which act as phosphodiesterase 2A (PDE2A) inhibitors. mdpi.com In one synthetic pathway, this compound is first oxidized to 4-bromo-2-fluoro-nitrobenzene, which then undergoes a series of reactions to form the final tricyclic inhibitor. mdpi.com

Creation of Other Therapeutic Agents

Beyond cancer and enzyme inhibition, this compound derivatives are being investigated for other therapeutic applications. For instance, derivatives of the related compound 4-bromo-2,6-difluoroaniline have been explored for their potential nephrotoxic effects, highlighting the importance of understanding the broader biological activities of such halogenated anilines. smolecule.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Drug Discovery

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. The this compound scaffold has been a subject of such investigations to understand how structural modifications influence biological activity.

In the context of 4-anilinoquinazoline-based anti-cancer agents, SAR studies have revealed important insights. For example, the substitution pattern on the aniline (B41778) ring is critical for activity. ijcce.ac.ir It has been observed that replacing the this compound moiety with other substituted anilines can lead to a significant decrease in cytotoxic activity. ijcce.ac.ir This underscores the importance of the specific arrangement of the bromo and fluoro substituents for optimal interaction with the target receptors.

Computational studies on 4-anilinoquinazoline tyrosine kinase inhibitors have further elucidated the role of halogen substitutions. These studies have shown that bromine substitution at specific positions can lead to enhanced binding affinity and improved selectivity profiles for the target kinases. smolecule.com The electronic properties of these derivatives, such as their dipole moments, have also been found to significantly influence their inhibitory activity against variants of the epidermal growth factor receptor. smolecule.com

Preclinical and Pharmacological Investigations of this compound-Based Compounds

Compounds derived from this compound have advanced into preclinical and pharmacological investigations to assess their therapeutic potential. For instance, a clinical candidate, PF-06372865, emerged from a series of compounds that were developed, with some of these efforts potentially involving intermediates derived from related bromo-fluoro-benzenes. lookchem.com

Preclinical safety studies are a critical step in the drug development process. The identification of two precandidates from a series of compounds for such studies indicates the promise of these chemical scaffolds. lookchem.com Furthermore, this compound itself has been the subject of clinical studies as an oral anti-cancer agent for treating malignant melanoma and breast cancer. biosynth.com These studies have investigated its potential to inhibit the epidermal growth factor receptor (EGFR), which could lead to reduced cell proliferation, apoptosis, and tumor formation. biosynth.com

The hydrochloride salt of this compound has been studied for its interaction with cytochrome P450 enzymes, specifically CYP1A2, which is involved in drug metabolism. smolecule.com This inhibitory action can influence the pharmacokinetics of other co-administered drugs, a crucial consideration in pharmacological assessments. smolecule.com

Applications in Agrochemical Research and Development

Synthesis of Herbicides Utilizing 4-Bromo-2-fluoroaniline Derivatives

This compound and its derivatives are instrumental in the development of potent herbicides. guidechem.comnbinno.com The compound serves as a precursor in the synthesis of more complex molecules designed to control unwanted plant growth. google.com The inclusion of the 4-bromo-2-fluoroanilino moiety is a strategic part of the molecular design of certain herbicidal compounds.

One such class of herbicides includes aryl triazolinones, which are effective against a variety of both grass and broadleaf weeds. google.com Research has shown that aniline (B41778) derivatives are vital in creating these selective herbicides. While specific synthesis pathways for commercial herbicides directly from this compound are often proprietary, its role as a foundational precursor is well-established in patent literature for herbicidal compounds. google.comgoogle.com The synthesis process involves transforming the aniline group and utilizing the halogenated ring to build the final, biologically active herbicide molecule. guidechem.com

For example, the synthesis of related herbicidal compounds often starts with a dihaloaniline like this compound to build the core structure responsible for the herbicidal action. google.com

Table 1: Synthesis of an Agrochemical Intermediate from this compound

This table illustrates a documented synthesis of 4-Bromo-2-fluorobiphenyl, an intermediate used in creating biologically active compounds, starting from this compound.

| Reaction Step | Reactants | Reagents/Solvents | Conditions | Outcome | Reference |

| Diazotization and Coupling | This compound | Sodium nitrite (B80452), Acetic acid, Benzene (B151609) | 65°C, Stirred overnight under nitrogen atmosphere | Formation of a crude biphenyl (B1667301) derivative solution | |

| Purification and Isolation | Crude biphenyl derivative solution | Hydrochloric acid, Iron powder, Methanol | Reflux, followed by extraction and distillation | Isolation of 4-Bromo-2-fluorobiphenyl with a 51.5% yield |

Development of Pesticides and Insecticides Incorporating the Compound

The structural features of this compound make it an important starting material for insecticides and other pesticides. xdbiochems.com The compound is incorporated into the final molecular structure to enhance efficacy against specific agricultural pests. guidechem.com

Research has led to the development of pesticide formulations containing derivatives of this compound that show improved performance in pest resistance management. pmarketresearch.com A notable example is in the control of the brown planthopper, Nilaparvata lugens, a major pest affecting rice crops, particularly in Asia. pmarketresearch.com Formulations derived from this compound have demonstrated effectiveness against such resistant pests, highlighting its importance in creating robust crop protection solutions. pmarketresearch.com

Role in Advanced Crop Protection Chemical Formulations

The incorporation of this compound into the molecular framework of an agrochemical is a key strategy for developing advanced and highly effective crop protection formulations. The presence and position of the fluorine and bromine atoms are critical to the enhanced bioactivity of these products. pmarketresearch.com

This structure-activity relationship is fundamental to modern agrochemical design. By using building blocks like this compound, researchers can fine-tune the properties of new pesticides and herbicides to achieve greater efficacy and better performance in the field. rhhz.net

Table 2: Contribution of Structural Features of this compound to Agrochemical Activity

| Structural Feature | Contribution to Bioactivity | Effect on Formulation | Reference |

|---|---|---|---|

| Fluorine Atom | Modifies physicochemical properties like lipophilicity and acidity. Can increase metabolic stability. | Enhances transport to the target site and prevents rapid deactivation, leading to higher potency. | rhhz.net |

| Bromine Atom | Influences the molecule's electronic character and interaction with biological targets. | Contributes to the overall efficacy and specificity of the active ingredient. | |

| Aniline Group | Provides a reactive site for further chemical synthesis to build more complex molecules. | Acts as a versatile anchor point for constructing the final agrochemical compound. | guidechem.com |

Applications in Materials Science and Advanced Technologies

Functionalized Polymers and Oligomers Incorporating 4-Bromo-2-fluoroaniline

This compound serves as a critical monomer unit for the synthesis of specialized polymers and sequence-defined oligomers. The amine group provides a reactive site for polymerization, while the bromo- and fluoro-substituents can be used to fine-tune the polymer's physical and chemical properties.

The distinct reactive points on the molecule allow for its use in various polymerization and coupling reactions. For instance, the bromine atom can participate in palladium-catalyzed cross-coupling reactions, enabling the creation of extended conjugated systems. The amine group can be transformed into other functional groups or used as a nucleophile. This multi-functionality makes it a suitable candidate for constructing complex, sequence-specific oligomers for applications in information storage or catalysis.

Synthesis of Dyes and Pigments from this compound Precursors

Aromatic amines are foundational to the synthesis of azo dyes, which constitute a significant portion of all synthetic colorants used in industry. nih.govekb.eg this compound is an important precursor in this process. The synthesis of azo dyes is typically a two-step reaction involving the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich nucleophile. nih.govunb.ca

In this process, the amine group (-NH2) of this compound is converted into a highly reactive diazonium salt. This salt then couples with another aromatic compound to form the characteristic azo (-N=N-) linkage, which is the chromophore responsible for the color.

The inclusion of fluorine and bromine atoms in the dye's molecular structure can significantly influence its properties:

Color: The specific shade and brightness of the dye can be altered. A U.S. patent for fluorinated azo dyes notes that the incorporation of fluorine can lead to pigments of high brightness and specific shades, such as greenish-yellow. google.com

Light Fastness: The stability of the dye when exposed to light can be enhanced. Research on dyes derived from a similar compound, 4-bromoaniline, has shown that the resulting disazo dyes exhibit good to excellent light fastness ratings on fibers like nylon and polyester. iiste.org

Thermal Stability: Halogen atoms can increase the thermal stability of the dye molecule. iiste.org

Spectral Properties: The substituents can shift the absorption spectrum of the dye. Studies on disazo dyes synthesized from 4-bromoaniline have produced derivatives that absorb light in the near-infrared region (772-786 nm), making them potentially useful as organic photoconductors. iiste.org

| Dye Type | Precursor Example | Key Structural Feature | Notable Property | Potential Application |

|---|---|---|---|---|

| Fluorinated Azoic Dyes | Fluorinated Anilines | Fluorine-substituted aromatic ring | High brightness, specific green/yellow shades google.com | High-performance pigments |

| Disazo Disperse Dyes | 4-Bromoaniline | Two azo (-N=N-) groups | Near-infrared absorption, high thermal stability iiste.org | Organic photoconductors, textile dyeing iiste.org |

| Disperse Dyes | 4-Bromoaniline | Azo linkage | Excellent washing and sublimation fastness on polyester iiste.org | Textile industry iiste.org |

Development of Advanced Electronic Materials (e.g., Hole-Transporting Materials for OLEDs, Perovskite Solar Cells)

The unique electronic properties conferred by the fluoro- and bromo-substituents make this compound a valuable building block for organic electronic materials.

Hole-Transporting Materials for OLEDs

Organic Light-Emitting Diodes (OLEDs) are multilayer devices where the efficient injection and transport of charge carriers (holes and electrons) are critical for performance. rsc.org Hole-Transporting Materials (HTMs) facilitate the movement of positive charges from the anode to the emissive layer. rsc.orgresearchgate.net

Aniline (B41778) derivatives are frequently used to synthesize complex HTMs, which are often based on triarylamine or carbazole structures. nih.gov this compound can serve as a precursor for these materials. The nitrogen atom of the aniline is integral to the hole-transporting capability, while the halogen substituents are used to precisely tune the material's properties, such as its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, to ensure efficient charge injection and device stability. nih.gov

Perovskite Solar Cells

Hybrid perovskite solar cells are a promising photovoltaic technology, but their stability and performance can be hindered by defects on the surface of the perovskite thin film. nih.gov Research has shown that treating the perovskite surface with specific molecules can "passivate" these defects, leading to significant improvements.

While studies have not focused directly on this compound, research on the closely related compound 4-fluoroaniline (FAL) demonstrates the effectiveness of the fluoroaniline moiety in this application. nih.govresearchgate.net When used as a post-treatment agent, 4-fluoroaniline was found to:

Heal Surface Vacancies: Passivate defects on the perovskite film, which act as traps for charge carriers. nih.gov

Reduce Charge Recombination: Mitigate the undesired recombination of electrons and holes, leading to more efficient charge extraction. researchgate.net

Enhance Stability: Form an ultrathin protective layer with a hydrophobic fluoro-substituent "tail," which helps to repel moisture and improve the device's environmental stability. nih.govresearchgate.net

Improve Efficiency: A 4-fluoroaniline post-treatment was shown to deliver a power conversion efficiency (PCE) of 20.48% under ambient conditions. nih.gov

This research highlights the potential role of molecules containing the fluoroaniline group, like this compound, as passivating agents or as building blocks for more complex agents in enhancing perovskite solar cell technology.

| Parameter | Function of Passivating Agent (4-Fluoroaniline) | Observed Result |

|---|---|---|

| Device Efficiency | Enhances charge transport and reduces recombination. researchgate.net | Achieved Power Conversion Efficiency (PCE) of 20.48%. nih.gov |

| Device Stability | Forms a hydrophobic protective layer against moisture. nih.gov | Improved stability under environmental conditions. researchgate.net |

| Charge Dynamics | Mitigates charge recombination at the surface. researchgate.net | Enhanced defect passivation and charge transfer. researchgate.net |

| Surface Quality | Heals surface vacancies and defects in the perovskite film. nih.gov | Formation of an ultrathin protection layer. nih.gov |

Research on Coatings and Other Functional Materials

The development of functional coatings aims to provide surfaces with properties beyond simple protection, such as flame retardancy, antimicrobial defense, or self-cleaning capabilities. frontiersin.orgrsc.org The incorporation of this compound into polymer backbones for coatings is an area of research interest due to the properties associated with its halogen atoms.

Flame Retardancy: Brominated compounds are well-known for their use as flame retardants. Integrating this compound into a coating formulation could enhance its resistance to fire.

Durability and Resistance: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, imparting high thermal stability and chemical resistance. Coatings derived from fluorinated precursors can exhibit enhanced durability and resistance to environmental factors.

Hydrophobicity: Fluorinated surfaces are known for their water-repellent (hydrophobic) properties, which are desirable for self-cleaning and anti-fouling coatings.

These properties make this compound a promising candidate for creating advanced coatings for textiles, electronics, and industrial components where high performance and durability are required. rsc.org

Analytical Methodologies for 4 Bromo 2 Fluoroaniline and Its Derivatives

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are fundamental tools for both the separation and analysis of 4-bromo-2-fluoroaniline from reaction mixtures and for its purification to a high degree.

Gas Chromatography (GC): Gas-liquid chromatography (GLC) is a key method for the quantitative analysis of this compound. It is used to determine the purity of the final product and to calculate chemical yields from a synthesis. google.com For instance, after synthesis, GC analysis can show the percentage of this compound in the crude product, as well as the presence of any unreacted starting materials like 2-fluoroaniline (B146934) or byproducts such as 2-bromo-6-fluoroaniline (B133542) and 4,6-dibromo-2-fluoroaniline. google.com Commercial suppliers often specify the purity of this compound as determined by GC, with typical purities being >=98.5% or >98.0%. thermofisher.comtcichemicals.com

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique used for the analysis of this compound. It can be employed to monitor the progress of a reaction and to determine the assay yield of the product. thieme-connect.com For example, reversed-phase HPLC with a C18 column can be used to separate this compound from other related compounds. thieme-connect.comroyalholloway.ac.uk The technique is also valuable for identifying and quantifying components in complex mixtures containing various halogenated anilines. royalholloway.ac.uk

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to monitor the progress of reactions involving this compound. guidechem.comechemi.com For example, during its synthesis from 2-fluoroaniline, TLC can be used to determine when the starting material has been completely consumed. guidechem.comechemi.com

Flash Chromatography: For purification purposes, flash chromatography is a commonly used method. Following synthesis, the crude product containing this compound can be purified by passing it through a silica (B1680970) gel column using a solvent system such as a hexane/ethyl acetate (B1210297) mixture. guidechem.comechemi.comchemicalbook.com

Advanced Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the carbon-hydrogen framework of the molecule. guidechem.comthieme-connect.comchemicalbook.comrsc.org The chemical shifts (δ) and coupling constants (J) are characteristic of the specific arrangement of atoms in this compound.

¹H NMR: The proton NMR spectrum typically shows distinct signals for the aromatic protons and the amine (-NH₂) protons. thieme-connect.com The aromatic protons appear as multiplets due to coupling with each other and with the fluorine atom. guidechem.comthieme-connect.com

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carbon attached to the fluorine atom shows a characteristic large coupling constant (JCF). guidechem.comthieme-connect.com

| Technique | Solvent | Frequency | Chemical Shift (δ) and Coupling Constants (J) | Reference |

|---|---|---|---|---|

| ¹H NMR | CDCl₃ | 300 MHz | 7.14 (dd, J=2.1, 10.5 Hz, 1H), 7.05 (d, J=8.4 Hz, 1H), 6.65 (t, J=9.0 Hz, 1H), 3.72 (br. s, 2H) | guidechem.com |

| ¹H NMR | CDCl₃ | - | 7.13 (dd, J = 10.4, 2.0 Hz, 1H), 7.05 (ddd, J = 8.8, 2.0, 1.6 Hz, 1H), 6.65 (dd, J = 14.6, 8.0 Hz, 1H), 3.72 (br s, 2H) | thieme-connect.com |

| ¹³C NMR | CDCl₃ | 75 MHz | 151.5 (d, JCF=241.5 Hz), 133.9 (d, JCF=12.8 Hz), 127.5 (d, JCF=3.0 Hz), 118.8 (d, JCF=21.8 Hz), 117.9 (d, JCF=3.8 Hz), 109.0 (d, JCF=9.0 Hz) | guidechem.com |

| ¹³C NMR | CDCl₃ | - | 152.6, 150.2, 133.9, 133.8, 127.5, 127.4, 118.8, 118.6, 117.9, 117.8, 109.0, 108.9 | thieme-connect.com |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation patterns. The molecular ion peak confirms the molecular formula C₆H₅BrFN, which has a molecular weight of approximately 190.01 g/mol . chemicalbook.comchemicalbook.comgoogle.com

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. chemicalbook.comchemicalbook.comnist.gov The spectrum of this compound will show characteristic absorption bands for N-H stretching of the amine group and C-F and C-Br stretching vibrations. cymitquimica.comresearchgate.net For instance, the N-H stretching is typically observed around 3225 cm⁻¹. researchgate.net

Quantitative Analysis and Quality Control Applications in Chemical Production

In chemical production, rigorous quality control is essential to ensure the synthesized this compound meets the required specifications for subsequent use. chemicalbook.com Analytical methodologies are key to this process.

Chromatographic techniques are the primary methods for quantitative analysis and quality control. google.com

Gas Chromatography (GC): GC is widely used to assess the purity of manufactured batches of this compound. guidechem.comechemi.com By comparing the peak area of the analyte to that of a known standard, the exact percentage of purity can be determined. This method is effective for detecting and quantifying impurities, including isomers and starting materials. google.com For example, a gas chromatographic analysis might show a product content of 94.8%, leading to a calculated yield of 85.6% for a specific synthesis batch. guidechem.com Commercial products are often certified with a purity level determined by GC, such as 99%. thermofisher.com

High-Performance Liquid Chromatography (HPLC): HPLC is also utilized for quality control, providing reliable quantification and purity assessment. thieme-connect.com It is particularly useful for analyzing samples that may not be suitable for GC due to thermal instability or low volatility. royalholloway.ac.uk The assay yield, a measure of the quantity of the desired product, can be accurately determined using HPLC by analyzing the reaction mixture against a standard of known concentration. thieme-connect.com

These analytical methods ensure that each batch of this compound conforms to the required standards of purity and identity before it is used as an intermediate in the synthesis of other valuable compounds. chemicalbook.com

Computational Chemistry and Theoretical Investigations of 4 Bromo 2 Fluoroaniline

Molecular Modeling and Conformational Analysis

Molecular modeling of 4-bromo-2-fluoroaniline focuses on determining its most stable three-dimensional structure and conformational preferences. The spatial arrangement of the amine group relative to the halogen substituents on the benzene (B151609) ring is of particular interest, as it governs the molecule's dipole moment, steric profile, and intermolecular interactions.

The primary method for this analysis is a Potential Energy Surface (PES) scan. q-chem.comepfl.ch In this procedure, key dihedral angles are systematically rotated, and the energy of the molecule is calculated at each step. For this compound, the crucial dihedral angle is the one defined by the C-C-N-H plane, which describes the rotation of the amino (-NH2) group. The planarity and orientation of the amino group are influenced by a balance of electronic effects and intramolecular interactions, such as a potential weak hydrogen bond between one of the amino hydrogens and the ortho-fluorine atom.

Computational studies on substituted anilines have shown that the amino group can be planar or slightly pyramidal. colostate.edu The presence of an ortho-substituent, like the fluorine in this compound, can influence this geometry. The conformational analysis would reveal the energy barriers between different rotational conformers and identify the global minimum energy structure, which is the most likely conformation to be observed experimentally. Methods like Density Functional Theory (DFT) or even less computationally expensive semi-empirical methods can be employed to generate the PES. colostate.edu

Table 1: Representative Conformational Energy Data for a Substituted Aniline (B41778) This table illustrates the type of data obtained from a Potential Energy Surface (PES) scan for a generic substituted aniline, showing how energy varies with the rotation of the amino group.

| Dihedral Angle (H-N-C-C) | Relative Energy (kcal/mol) | Conformation Description |

|---|---|---|

| 0° | 0.00 | Global Minimum (Planar) |

| 30° | 1.52 | Twisted |

| 60° | 4.85 | Twisted |

| 90° | 6.10 | Transition State (Perpendicular) |

Quantum Chemical Calculations of Reactivity and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic properties and chemical reactivity of this compound. thaiscience.info Methods such as B3LYP combined with basis sets like 6-311++G(d,p) are commonly used to achieve a balance between accuracy and computational cost for molecules of this size. researchgate.netnih.gov

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netedu.krd

From these FMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Electronegativity (χ) = (I + A) / 2

Electrophilicity Index (ω) = μ²/2η (where μ is the chemical potential, -χ)

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. chemrxiv.orgresearchgate.net For this compound, the MEP would likely show negative potential around the electronegative fluorine and nitrogen atoms, making them sites for electrophilic attack, while the amino hydrogens would show positive potential.

Table 2: Calculated Electronic Properties for Halogenated Anilines (Illustrative Data) This table presents typical values for electronic properties calculated using DFT (B3LYP method) for aniline and a representative halogen-substituted aniline, demonstrating the influence of substituents.

| Parameter | Aniline (Reference) | p-Fluoroaniline (Example) |

|---|---|---|

| EHOMO (eV) | -5.65 | -5.58 |

| ELUMO (eV) | -0.25 | -0.21 |

| HOMO-LUMO Gap (ΔE) (eV) | 5.40 | 5.37 |

| Chemical Hardness (η) | 2.70 | 2.68 |

| Electronegativity (χ) | 2.95 | 2.90 |

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry is widely used to predict vibrational spectra (Infrared and Raman) for molecules. capes.gov.br By performing a frequency calculation on the optimized geometry of this compound using methods like DFT, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies often systematically overestimate experimental values, so they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. nih.govnih.gov This analysis allows for the assignment of specific vibrational modes (e.g., N-H stretching, C-Br stretching, C-F stretching, ring deformations) to the peaks observed in experimental FTIR and FT-Raman spectra. materialsciencejournal.org

Beyond spectroscopy, computational methods can be used to explore reaction pathways. For instance, the reactivity of this compound in electrophilic aromatic substitution reactions could be investigated. This involves calculating the energies of intermediates and, more complexly, locating the transition state structures that connect reactants, intermediates, and products. The activation energy barrier calculated from the difference in energy between the reactant and the transition state provides a measure of the reaction's kinetic feasibility. Such studies can predict the regioselectivity of reactions, determining which position on the aromatic ring is most susceptible to attack.

In Silico Screening and Drug Design for this compound Analogues

The this compound moiety is a valuable building block in medicinal chemistry, frequently appearing as a key scaffold in the design of biologically active compounds, particularly kinase inhibitors. guidechem.combiosynth.com In silico techniques, especially molecular docking, are instrumental in this process. nih.gov

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov The goal is to find the binding mode with the lowest free energy, which corresponds to the most stable complex. This technique allows researchers to screen virtual libraries of compounds containing the this compound scaffold against a specific protein target.

For example, a study on novel 4-anilinoquinazoline (B1210976) derivatives identified a compound incorporating this compound (compound 8a ) as a potent cytotoxic agent against human carcinoma cells. Molecular docking simulations were performed to understand its binding mechanism with two key cancer targets: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The results showed that the compound binds effectively within the ATP-binding pocket of these kinases. The docking analysis revealed specific hydrogen bonds and hydrophobic interactions between the ligand and key amino acid residues, explaining its inhibitory activity. The 4-bromo-2-fluorophenyl group often plays a crucial role by occupying a specific hydrophobic pocket and forming halogen bonds or other favorable interactions.

Table 3: Molecular Docking Results for a this compound Derivative Data extracted from a study on 4-anilinoquinazoline derivatives targeting cancer-related kinases.

| Compound | Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Key Interacting Residues |

|---|---|---|---|---|

| Compound 8a | EGFR | -6.39 | 20.67 µM | Not specified |

| VEGFR-2 | -8.24 | 0.9 µM | Not specified |

Environmental Fate and Degradation Studies of 4 Bromo 2 Fluoroaniline

Investigation of Persistence and Biodegradation Pathways in Environmental Matrices

The persistence of a chemical in the environment is determined by its resistance to various degradation processes. For halogenated anilines, biodegradation by microorganisms is a primary pathway for their removal from soil and water. researchgate.net However, the presence and position of halogen substituents on the aniline (B41778) ring can significantly influence the rate and pathway of degradation.

Research on fluoroanilines has shown that the degree of fluorine substitution is inversely related to the speed of biodegradation. nih.gov For instance, a study on the aerobic degradation of 4-fluoroaniline (4-FA), 2,4-difluoroaniline (2,4-DFA), and 2,3,4-trifluoroaniline (2,3,4-TFA) found that the time required for a mixed bacterial culture to acclimate and degrade these compounds increased with the number of fluorine atoms. nih.gov This suggests that 4-Bromo-2-fluoroaniline, with two halogen substituents, would likely exhibit a degree of persistence in the environment. The degradation of these compounds by mixed bacterial cultures was found to proceed via a meta-cleavage pathway. nih.gov

The general biodegradation of halogenated aromatic compounds can be a multi-step process. nih.gov It often involves an initial dehalogenation step, where the halogen atom is removed from the aromatic ring. This can be followed by the action of oxygenases, which introduce hydroxyl groups to the ring, leading to ring cleavage and eventual mineralization to carbon dioxide, water, and inorganic halides.

While specific studies on the biodegradation of this compound are limited, the established pathways for other halogenated anilines provide a framework for predicting its environmental fate. The presence of both bromine and fluorine atoms may present a greater challenge for microbial degradation compared to mono-halogenated anilines.

Table 1: Aerobic Degradation of Fluoroanilines by a Mixed Bacterial Culture | Compound | Enrichment Time (days) | Maximum Specific Degradation Rate (mg FA / g VSS h) | |---|---|---| | 4-Fluoroaniline (4-FA) | 26 | 22.48 ± 0.55 | | 2,4-Difluoroaniline (2,4-DFA) | 51 | 15.27 ± 2.04 | | 2,3,4-Trifluoroaniline (2,3,4-TFA) | 165 | 8.84 ± 0.93 |

Research on Bioaccumulation Potential and Environmental Mobility

Bioaccumulation refers to the process by which a chemical is absorbed by an organism from its surrounding environment, leading to a concentration of the chemical in the organism's tissues. The potential for a compound to bioaccumulate is often estimated using the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water.

For 4-bromoaniline, a structurally similar compound, the estimated BCF is 14. nih.gov This low BCF value suggests that the potential for bioconcentration in aquatic organisms is low. nih.gov Given the structural similarities, it is plausible that this compound also has a low bioaccumulation potential.

The environmental mobility of a chemical describes its movement through different environmental compartments, such as soil, water, and air. In soil, the mobility of organic compounds is often related to their soil organic carbon-water partitioning coefficient (Koc). For 4-bromoaniline, measured Koc values of 91 and 218 indicate a high to moderate mobility in soil. nih.gov However, anilines can bind strongly to the organic matter (humus) in soil due to the reactivity of the amino group, which can reduce their mobility. nih.gov The mobility of aniline has been shown to be affected by soil properties, with retention being influenced by electrostatic interactions with soil exchange sites. nih.gov Therefore, the mobility of this compound in soil is expected to be variable, depending on the organic matter content and other properties of the soil.

Table 2: Environmental Fate Parameters for 4-Bromoaniline | Parameter | Value | Interpretation | |---|---|---| | Bioconcentration Factor (BCF) | 14 (estimated) | Low potential for bioaccumulation in aquatic organisms | | Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 91 - 218 (measured) | High to moderate mobility in soil |

Advanced Oxidation Processes and Remediation Strategies for Contaminant Removal

Given the potential persistence of halogenated anilines, research has focused on effective remediation strategies for their removal from contaminated water and soil. Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants. nih.govresearchgate.net AOPs are characterized by the generation of highly reactive hydroxyl radicals (•OH), which can non-selectively oxidize a wide range of recalcitrant organic compounds. nih.gov

Several AOPs have shown promise for the degradation of aniline and its derivatives, including:

Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) to produce hydroxyl radicals. researchgate.net The photo-Fenton process enhances this reaction with the use of UV light, which can lead to more efficient degradation of organic contaminants. nih.gov Studies on aniline have demonstrated high removal efficiencies with these methods. researchgate.net

Photocatalysis: This process utilizes a semiconductor catalyst, such as titanium dioxide (TiO₂), which, when irradiated with UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals. nih.gov Photocatalysis has been effective in degrading a variety of organic pollutants.

Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with organic molecules or decompose to form hydroxyl radicals. nih.gov

These AOPs are considered cost-effective and efficient technologies for the elimination of aniline and its derivatives from wastewater. nih.govresearchgate.net While specific studies on the application of AOPs to this compound are not widely available, the success of these methods with other halogenated and non-halogenated anilines suggests their potential applicability for the remediation of this compound.

Table 3: Overview of Advanced Oxidation Processes for Aniline Removal | AOP Technique | Description | Advantages | |---|---|---| | Fenton Process | Uses H₂O₂ and Fe²⁺ to generate hydroxyl radicals. | Effective for a wide range of organic compounds. | | Photo-Fenton Process | Fenton process enhanced with UV light. | Higher oxidation ability and wider pH range than the classic Fenton process. nih.gov | | Photocatalysis | Uses a semiconductor catalyst (e.g., TiO₂) and UV light. | Can lead to complete mineralization of pollutants. | | Ozonation | Uses ozone as a strong oxidant. | Effective for a variety of organic contaminants. |

Ecotoxicological Assessment Methodologies for Environmental Impact Evaluation

Ecotoxicology is the study of the toxic effects of chemical and physical agents on living organisms, especially on populations and communities within defined ecosystems. The assessment of a chemical's ecotoxicity is crucial for understanding its potential environmental impact. Standardized tests are used to determine the acute and chronic toxicity of chemicals to representative aquatic organisms. nih.gov

For aquatic invertebrates, the water flea Daphnia magna is a commonly used model organism for acute toxicity testing. nm.gov The endpoint of this test is typically the EC50, which is the concentration of a substance that causes immobilization in 50% of the test organisms over a specified period (usually 24 or 48 hours).

The evaluation of a compound's environmental impact also involves assessing its effects on other aquatic organisms, such as algae (to determine effects on primary producers) and fish (to assess effects on vertebrates). nih.gov A comprehensive ecotoxicological assessment would consider the effects on multiple trophic levels to understand the potential for broader ecosystem disruption. nih.gov

**Table 4: Acute Toxicity of Various Aniline Derivatives to *Daphnia magna*** | Compound | 24-hour EC50 (mg/L) | 48-hour EC50 (mg/L) | |---|---|---| | Aniline | 0.4 | 0.3 | | 2-Chloroaniline | 1.8 | 1.1 | | 3-Chloroaniline | 1.3 | 0.7 | | 4-Chloroaniline | 0.6 | 0.4 | | 2,3-Dichloroaniline | 1.0 | 0.6 | | 2,4-Dichloroaniline | 0.7 | 0.4 | | 2,5-Dichloroaniline | 0.5 | 0.3 | | 2,6-Dichloroaniline | 2.5 | 1.5 | | 3,4-Dichloroaniline | 0.4 | 0.2 | | 3,5-Dichloroaniline | 1.0 | 0.6 |

Table of Compounds Mentioned

Future Research Directions and Emerging Applications of 4 Bromo 2 Fluoroaniline

Exploration of Novel Synthetic Pathways and Catalytic Systems

The industrial viability and environmental impact of 4-Bromo-2-fluoroaniline are heavily dependent on the efficiency and sustainability of its synthesis. Historically, the production of this compound has involved expensive or hazardous brominating agents. google.com Future research is increasingly directed towards developing more economical and eco-friendly synthetic routes.

Key areas of exploration include:

Advanced Catalytic Systems: A significant advancement involves the use of quaternary ammonium (B1175870) halide catalysts in the bromination of 2-fluoroaniline (B146934). google.com This method demonstrates high yield and selectivity and allows for continuous processing with the potential to recycle the catalyst and solvent mixture, representing a move towards greener chemistry. google.com

Alternative Brominating Agents: Research continues to move away from harsh brominating agents like molecular bromine. google.com While agents like N-bromosuccinimide and 1,3-dibromo-5,5-dimethylhydantoin (B127087) have been used, the focus is shifting. google.comprepchem.com Inspired by syntheses of related compounds, future pathways for this compound may involve systems like hydrobromic acid combined with an oxidant, which are safer and more environmentally benign. guidechem.com

Novel Precursors: Another established synthetic route involves the reduction of 4-bromo-2-fluoro-1-nitrobenzene (B105774) using reagents like iron in the presence of ammonium chloride. chemicalbook.com Optimizing this reduction step could offer an alternative pathway with different impurity profiles and process economics.